molecular formula C18H23NO4 B12390649 Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate

Cat. No.: B12390649
M. Wt: 317.4 g/mol
InChI Key: FHLFSJJWOMHMOR-UHFFFAOYSA-N
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Description

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is a complex organic compound with a unique structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxycarbonylprop-2-enylamine with 2-phenylethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with methyl prop-2-enoate in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A simpler ester with similar reactivity.

    Phenylethylamine: Shares the phenylethylamine moiety.

    Methoxycarbonyl derivatives: Compounds with similar ester functional groups.

Uniqueness

Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate is unique due to its combination of ester and amine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate

InChI

InChI=1S/C18H23NO4/c1-14(17(20)22-3)12-19(13-15(2)18(21)23-4)11-10-16-8-6-5-7-9-16/h5-9H,1-2,10-13H2,3-4H3

InChI Key

FHLFSJJWOMHMOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CN(CCC1=CC=CC=C1)CC(=C)C(=O)OC

Origin of Product

United States

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